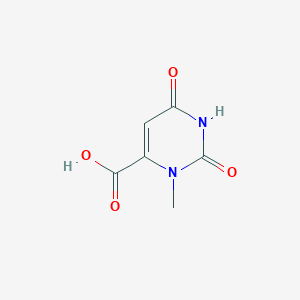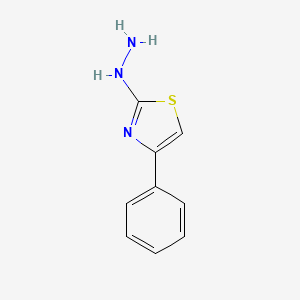
Lanthanum acetate
Vue d'ensemble
Description
Synthesis Analysis
Research on the synthesis of lanthanum compounds, including lanthanum acetate, highlights innovative strategies and methodologies. A comprehensive review by Alexander (1995) on macrocyclic ligands and their complexes with lanthanides and actinides provides insights into the design and synthetic approaches for creating lanthanum-based compounds. This work outlines the coordination template effect as a fundamental strategy for synthesizing a variety of metal complexes, including those involving lanthanum, showcasing the molecule's design criteria and application potential in non-chemical fields (Alexander, 1995).
Molecular Structure Analysis
The study of lanthanide trihalides, including those of lanthanum, provides valuable information on the molecular structure of lanthanum compounds. Kovács and Konings (2004) assessed experimental and theoretical data on the structure and molecular vibrations of lanthanide trihalides, confirming trends in molecular properties and facilitating a reliable estimation for less-studied molecules. This analysis underscores the importance of understanding molecular structures to design new compounds with desired properties (Kovács & Konings, 2004).
Chemical Reactions and Properties
Lanthanum compounds exhibit a range of chemical reactions and properties, influenced by their unique electronic configurations and interactions with other elements. Research on the involvement of lanthanides, including lanthanum, in free radicals homeostasis explores their role as antioxidants or pro-oxidants, contingent on environmental factors and compound concentration. This dual role underscores the complexity of lanthanum's chemical behavior and its potential implications for health and environmental applications (Valcheva-Traykova, Saso, & Kostova, 2014).
Physical Properties Analysis
The physical properties of lanthanum compounds, such as their luminescence and interaction with biological structures, are of significant interest. O’Hara (1987) discusses lanthanide luminescence as a probe for biological interest, highlighting the unique optical properties of lanthanides, including lanthanum, and their applications in biological and medical research. This work emphasizes the utility of lanthanum compounds in exploring biological systems and developing new diagnostic tools (O’Hara, 1987).
Chemical Properties Analysis
Lanthanum's chemical properties are pivotal in its application across various domains, including environmental management and catalysis. A review on the use of lanthanum modified bentonite to manage eutrophication in surface water highlights the efficiency of lanthanum compounds in binding phosphorus, thus inhibiting phosphate absorption. This application demonstrates the practical utility of lanthanum's chemical properties in addressing environmental challenges (Copetti et al., 2016).
Applications De Recherche Scientifique
Vascular Calcification Inhibition : Lanthanum acetate has been shown to inhibit vascular calcification induced by vitamin D3 plus nicotine in rats. It was effective in reducing plasma phosphorus level, alkaline phosphatase (ALP) activity, and bone-related protein expressions, thereby lessening vascular calcification (Zhou et al., 2009).
Colorimetric Microanalytical Method : It has been used in a colorimetric method for the qualitative identification of acetate and fluoroacetate. This involves the formation of basic this compound, which adsorbs iodine to give a characteristic blue color (Hutchens & Kass, 1949).
Catalytic Applications : Lanthanum-based colloidal sols, synthesized from this compound, have been explored for catalytic applications, particularly in the synthesis of lanthanum oxychloride inorganic coatings or thin layers (Chanaud et al., 1994).
Cerebroprotective Effects : In chronic cerebral ischemia models in rats, this compound has demonstrated cerebroprotective effects. It was found to suppress the development of ischemia-induced neuronal damage in cerebral hemispheres (Guliaev et al., 2007).
Neurological Behavior Influence : Postweaning exposure to lanthanum, including this compound, can alter neurological behavior during early adulthood in rats, affecting body weight, food intake, and neurotransmitter levels (Xiao et al., 2020).
Biochemical Effects : Lanthanum has shown effects on the total antioxidant status and activities of various enzymes in the brain, such as acetylcholinesterase and ATPases, indicating its potential impact on neurological processes (Liapi et al., 2009).
Mécanisme D'action
Target of Action
Lanthanum acetate primarily targets dietary phosphate in the gastrointestinal tract . The compound’s role is to bind to dietary phosphate and prevent its absorption, thereby reducing serum phosphate levels .
Mode of Action
This compound interacts with its target, dietary phosphate, by forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed . As a result, the absorption of phosphate is reduced, leading to a decrease in serum phosphate levels .
Biochemical Pathways
It is known that the compound’s action results in the formation of insoluble lanthanum phosphate complexes that are excreted in the feces .
Pharmacokinetics
This compound is taken orally and has minimal gastrointestinal absorption, resulting in a reduced risk of tissue deposition and systemic drug interactions . The compound dissociates in the acidic environment of the upper gastrointestinal tract, releasing lanthanum ions that bind to dietary phosphate . The pharmacokinetics of lanthanum carbonate, a related compound, have been studied in detail. For instance, systemic lanthanum exposure increased with an increasing dose but was less than dose-proportional, suggesting saturation of absorption .
Result of Action
The primary molecular effect of this compound’s action is the formation of insoluble lanthanum phosphate complexes . On a cellular level, this results in a reduction of serum phosphate levels, primarily in patients with chronic kidney disease . This can help manage conditions such as hyperphosphatemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the hydration status of the patient. Additionally, the compound’s efficacy in binding phosphate may be influenced by the pH level of the gastrointestinal tract, as lanthanum ions are released in an acidic environment .
Orientations Futures
Lanthanum-based adsorbents, including Lanthanum acetate, have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and the role of crystal structure in the phosphate removal performance of different compounds .
Propriétés
IUPAC Name |
lanthanum(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRJWBUSTKIQQH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061275 | |
| Record name | Lanthanum acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White hygroscopic solid; [MSDSonline] | |
| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
917-70-4, 10086-51-8 | |
| Record name | Lanthanum acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, lanthanum salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, lanthanum salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91Y2QLF3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

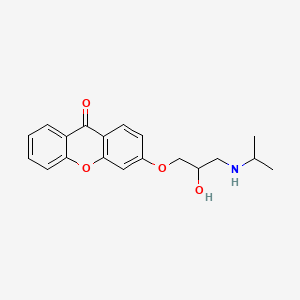
![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)

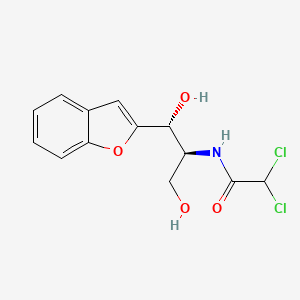
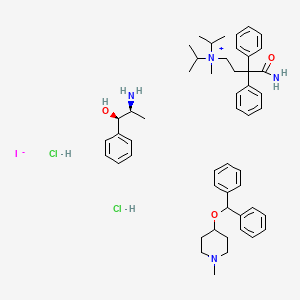
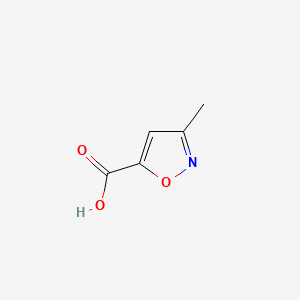
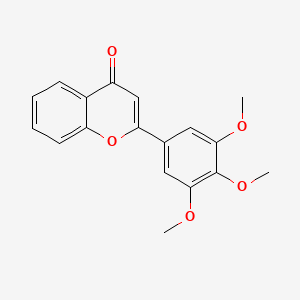
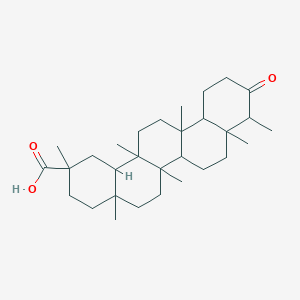

![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
